molecular formula C18H17BrN2O3 B2386137 8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899743-23-8

8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2386137
CAS No.: 899743-23-8
M. Wt: 389.249
InChI Key: FZUBZHRGWQPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one typically involves multiple steps. One common approach is to start with a suitable benzene derivative and introduce the bromine and methoxy groups through electrophilic aromatic substitution reactions. The formation of the oxadiazocin ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl-containing compound, while substitution of the bromine atom could result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its properties may make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one: can be compared with other oxadiazocin derivatives, such as:

Uniqueness

The presence of both the bromine and methoxy groups in this compound makes it unique compared to its analogs

Properties

IUPAC Name

4-bromo-6-methoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-18-10-14(13-8-11(19)9-15(23-2)16(13)24-18)20-17(22)21(18)12-6-4-3-5-7-12/h3-9,14H,10H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUBZHRGWQPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.